REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:6]=[CH:7][C:8](=[O:12])[NH:9][C:10]=1[CH3:11])[CH2:2][CH2:3][CH3:4].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[N+:13]([C:7]1[C:8](=[O:12])[NH:9][C:10]([CH3:11])=[C:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH:6]=1)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
562 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C=CC(NC1C)=O
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the yellow product extracted into methylene chloride
|
Type
|
CUSTOM
|
Details
|
This solution was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue (468 mg) was chromatographed on silica gel eluting with 1-2% methanol/chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(NC(=C(C1)CCCC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293 mg | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |